(4-氯苯基)(4-(3-环丙基-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a 4-chlorophenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-chlorophenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a piperazine ring . The InChI code for this compound is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
.
科学研究应用
抗癌和抗结核研究
Mallikarjuna、Padmashali 和 Sandeep(2014 年)的一项研究探讨了与你的化合物相关的衍生物的合成,展示了显著的抗癌和抗结核活性。这项研究合成了一系列新衍生物,这些衍生物在体外对人乳腺癌细胞系表现出抗癌活性,并且对 M. tb h37Rv 菌株表现出显著的抗结核活性。尤其是化合物 3c,既表现出抗结核活性又表现出抗癌活性,说明该化合物具有用于治疗这些疾病的潜力(Mallikarjuna 等人,2014 年)。
抗菌活性
Bektaş 等人(2007 年)的另一项研究涉及新型三唑衍生物的合成,包括结构上与你的化合物相关的衍生物。这些衍生物对各种测试微生物表现出良好至中等的抗菌活性。该研究表明此类化合物在开发新型抗菌剂中的潜力(Bektaş 等人,2007 年)。
抗糖尿病药物潜力
Bindu、Vijayalakshmi 和 Manikandan(2019 年)合成了一系列三唑并吡嗪-6-基取代哌嗪,并通过二肽基肽酶-4 (DPP-4) 抑制和促胰岛素活性评估了它们作为抗糖尿病药物。这项研究突出了该化合物在开发新抗糖尿病治疗中的作用,展示了显著的 DPP-4 抑制潜力和促胰岛素活性,使其有助于作为抗糖尿病药物(Bindu 等人,2019 年)。
作用机制
Target of Action
The primary target of (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is Cyclin Dependent Kinases (CDKs), specifically CDK2 . CDKs are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .
Mode of Action
(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone affects the cell cycle, leading to a significant alteration in cell cycle progression . This results in cell growth arrest at the G0-G1 stage .
Result of Action
The result of the action of (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is the inhibition of cell proliferation. This is evidenced by the significant cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
Triazole compounds, including (4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, are capable of binding in the biological system with a variety of enzymes and receptors . This ability to form specific interactions with different target receptors makes them a precise pharmacophore with a bioactive profile . They show diverse pharmacological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Cellular Effects
Based on the known activities of other triazole compounds, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
(4-chlorophenyl)-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-3-14(4-6-15)19(27)25-11-9-24(10-12-25)17-8-7-16-21-22-18(13-1-2-13)26(16)23-17/h3-8,13H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEAURHMTFRQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。